Cas no 1806366-28-8 (3-Bromo-1-(2,6-dimethoxyphenyl)propan-1-one)
3-Bromo-1-(2,6-dimethoxyphenyl)propan-1-one Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-1-(2,6-dimethoxyphenyl)propan-1-one
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- Inchi: 1S/C11H13BrO3/c1-14-9-4-3-5-10(15-2)11(9)8(13)6-7-12/h3-5H,6-7H2,1-2H3
- InChI Key: NYWGACFJDLSSPG-UHFFFAOYSA-N
- SMILES: BrCCC(C1C(=CC=CC=1OC)OC)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 196
- XLogP3: 2.2
- Topological Polar Surface Area: 35.5
3-Bromo-1-(2,6-dimethoxyphenyl)propan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013023611-250mg |
3-Bromo-1-(2,6-dimethoxyphenyl)propan-1-one |
1806366-28-8 | 97% | 250mg |
489.60 USD | 2021-05-31 | |
| Alichem | A013023611-500mg |
3-Bromo-1-(2,6-dimethoxyphenyl)propan-1-one |
1806366-28-8 | 97% | 500mg |
839.45 USD | 2021-05-31 | |
| Alichem | A013023611-1g |
3-Bromo-1-(2,6-dimethoxyphenyl)propan-1-one |
1806366-28-8 | 97% | 1g |
1,460.20 USD | 2021-05-31 |
3-Bromo-1-(2,6-dimethoxyphenyl)propan-1-one Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on 3-Bromo-1-(2,6-dimethoxyphenyl)propan-1-one
Research Brief on 3-Bromo-1-(2,6-dimethoxyphenyl)propan-1-one (CAS: 1806366-28-8): Recent Advances and Applications
The compound 3-Bromo-1-(2,6-dimethoxyphenyl)propan-1-one (CAS: 1806366-28-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its brominated propanone core and dimethoxyphenyl substituent, has demonstrated promising potential in various applications, including drug discovery, organic synthesis, and medicinal chemistry. Recent studies have explored its utility as a key intermediate in the synthesis of bioactive compounds, particularly those targeting neurological and inflammatory disorders.
One of the most notable advancements in the study of 3-Bromo-1-(2,6-dimethoxyphenyl)propan-1-one is its role in the development of novel kinase inhibitors. Kinases are critical targets in the treatment of cancers and autoimmune diseases, and the structural features of this compound make it a valuable scaffold for designing selective inhibitors. A 2023 study published in the Journal of Medicinal Chemistry highlighted its use in the synthesis of potent JAK3 inhibitors, which showed high efficacy in preclinical models of rheumatoid arthritis. The study emphasized the compound's ability to undergo further functionalization, enabling the introduction of diverse pharmacophores to enhance binding affinity and selectivity.
In addition to its applications in kinase inhibition, 3-Bromo-1-(2,6-dimethoxyphenyl)propan-1-one has been investigated for its potential in antimicrobial drug development. A recent report in Bioorganic & Medicinal Chemistry Letters described its incorporation into a series of novel β-lactamase inhibitors. These inhibitors were designed to combat antibiotic-resistant bacterial strains, a growing concern in global health. The bromine atom in the compound was found to play a crucial role in forming covalent interactions with the active site of β-lactamase enzymes, thereby enhancing inhibitory activity.
Another area of interest is the compound's utility in organic synthesis. Researchers have leveraged its reactivity in palladium-catalyzed cross-coupling reactions to construct complex heterocyclic frameworks. A 2022 study in Organic Letters demonstrated its use in the synthesis of indole derivatives, which are prevalent in many natural products and pharmaceuticals. The study reported high yields and excellent regioselectivity, underscoring the compound's versatility as a building block in synthetic chemistry.
Despite these promising developments, challenges remain in the large-scale production and optimization of 3-Bromo-1-(2,6-dimethoxyphenyl)propan-1-one. Recent efforts have focused on improving synthetic routes to enhance yield and reduce environmental impact. Green chemistry approaches, such as solvent-free reactions and catalytic methods, are being explored to address these issues. A 2023 review in Chemical Reviews highlighted these advancements and proposed future directions for research, including the exploration of continuous flow synthesis to streamline production.
In conclusion, 3-Bromo-1-(2,6-dimethoxyphenyl)propan-1-one (CAS: 1806366-28-8) represents a versatile and valuable compound in chemical biology and pharmaceutical research. Its applications span drug discovery, antimicrobial development, and organic synthesis, with recent studies underscoring its potential to address pressing medical challenges. Continued research into its synthetic optimization and biological activities will likely yield further breakthroughs in the coming years.
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